molecular formula C18H13FN4 B13143709 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl- CAS No. 243665-87-4

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-

Cat. No.: B13143709
CAS No.: 243665-87-4
M. Wt: 304.3 g/mol
InChI Key: ZTXDADOQDAIFNV-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as an inhibitor of various protein kinases, making it a promising candidate for cancer therapy and other therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of substituents at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,6-diamino-6-hydroxypyrimidine, cyclization, reduction, and chlorination steps are employed to construct the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its ability to inhibit protein kinases, which are crucial in regulating cellular processes. This makes it a valuable tool for understanding kinase-related pathways and developing kinase inhibitors .

Medicine: The compound’s potential as a kinase inhibitor has significant implications in medicine, particularly in cancer therapy. By inhibiting specific kinases, it can interfere with cancer cell proliferation and survival, making it a promising candidate for anticancer drugs .

Industry: In the industrial sector, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility and effectiveness make it a valuable asset in various industrial applications .

Mechanism of Action

The compound exerts its effects primarily by inhibiting protein kinases, such as Protein Kinase B (PKB or Akt). It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, survival, and metabolism, which are often dysregulated in cancer cells .

Comparison with Similar Compounds

Uniqueness: What sets 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl- apart is its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. This unique structure allows for more targeted inhibition, reducing off-target effects and improving therapeutic outcomes .

Properties

CAS No.

243665-87-4

Molecular Formula

C18H13FN4

Molecular Weight

304.3 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13FN4/c19-13-6-8-14(9-7-13)23-10-15(12-4-2-1-3-5-12)16-17(20)21-11-22-18(16)23/h1-11H,(H2,20,21,22)

InChI Key

ZTXDADOQDAIFNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)F

Origin of Product

United States

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